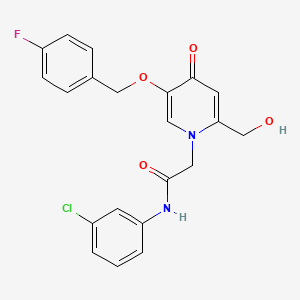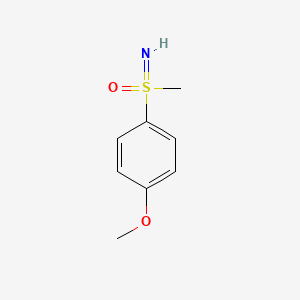
S-Methyl-S-(4-methoxyphenyl) sulfoximine
Übersicht
Beschreibung
S-Methyl-S-(4-methoxyphenyl) sulfoximine: is an organic compound with the molecular formula C8H11NO2S It is characterized by the presence of a sulfoximine group, which is a sulfur atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, S-Methyl-S-(4-methoxyphenyl) sulfoximine is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in selective transformations, making it valuable in the development of new synthetic methodologies .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new biochemical assays and studying enzyme mechanisms .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in modulating biological pathways and its potential as a drug candidate for treating certain diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and chemical products .
Wirkmechanismus
Target of Action
The primary target of S-Methyl-S-(4-methoxyphenyl) sulfoximine is the enzyme glutamine synthetase . Glutamine synthetase plays a crucial role in the metabolism of nitrogen by catalyzing the condensation of glutamate and ammonia to form glutamine .
Mode of Action
This compound interacts with its target, glutamine synthetase, by getting phosphorylated by the enzyme . The resulting product acts as a transition state analog that is unable to diffuse from the active site, thereby inhibiting the enzyme .
Biochemical Pathways
The inhibition of glutamine synthetase by this compound affects the glutamate-glutamine cycle . This cycle is critical for the proper functioning of the central nervous system. The inhibition of glutamine synthetase leads to a decrease in the production of glutamine, which can have downstream effects on various biochemical pathways .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of glutamine synthetase, leading to a decrease in glutamine production . This can affect various cellular processes, including protein synthesis and energy metabolism, which rely on glutamine.
Safety and Hazards
Zukünftige Richtungen
Sulfoximines, such as “S-Methyl-S-(4-methoxyphenyl) sulfoximine”, have been highlighted for their emerging trends and opportunities in medicinal chemistry . They can be used in the construction of complex molecules, proteolysis targeting chimeras (PROTACs), antibody–drug conjugates (ADCs), and novel warheads for covalent inhibition .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-Methyl-S-(4-methoxyphenyl) sulfoximine typically involves the reaction of 1-methoxy-4-(methylthio)benzene with periodic acid and sodium azide in the presence of acetonitrile. The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. Common reagents used in industrial production include sodium sulfate, sodium thiosulfate, chloroform, and ferric chloride .
Analyse Chemischer Reaktionen
Types of Reactions: S-Methyl-S-(4-methoxyphenyl) sulfoximine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the sulfoximine group, which can interact with different reagents under specific conditions.
Common Reagents and Conditions:
Oxidation: Periodic acid is commonly used as an oxidizing agent.
Reduction: Sodium borohydride can be used to reduce the compound.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfoxide derivatives .
Vergleich Mit ähnlichen Verbindungen
Methionine sulfoximine: An irreversible inhibitor of glutamine synthetase.
Buthionine sulfoximine: An inhibitor of gamma-glutamylcysteine synthetase.
Uniqueness: S-Methyl-S-(4-methoxyphenyl) sulfoximine is unique due to its specific structure, which allows it to participate in selective chemical reactions and interact with specific enzymes.
Eigenschaften
IUPAC Name |
imino-(4-methoxyphenyl)-methyl-oxo-λ6-sulfane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-11-7-3-5-8(6-4-7)12(2,9)10/h3-6,9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNKBRMXGWEJFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=N)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77970-95-7 | |
| Record name | imino(4-methoxyphenyl)methyl-lambda6-sulfanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-butyl-4-[2-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2708913.png)
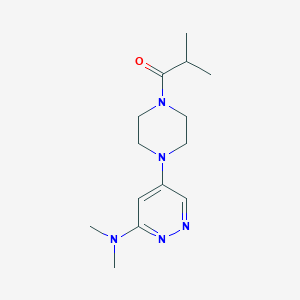
![2-[4-(3-fluoro-4-methylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2708915.png)
![3-[[4-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)phenyl]methyl]-1H-quinazoline-2,4-dione](/img/structure/B2708917.png)
![2-aminospiro[3.3]heptane-2-carbonitrile hydrochloride](/img/structure/B2708918.png)
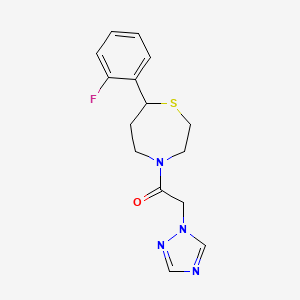
methylboronic acid](/img/structure/B2708922.png)
![2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one](/img/structure/B2708924.png)
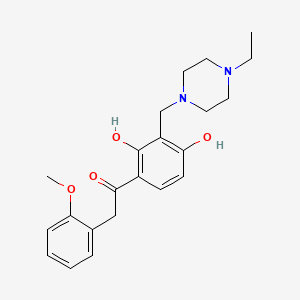
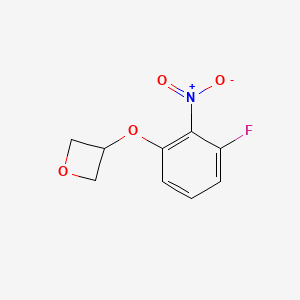
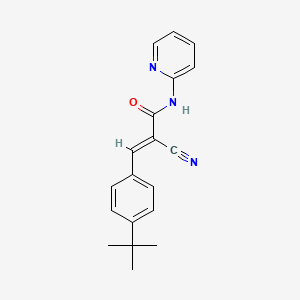
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2708930.png)
